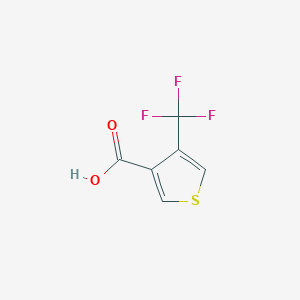

4-(Trifluoromethyl)thiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Trifluoromethyl)thiophene-3-carboxylic acid (TFTA) is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. TFTA is a derivative of thiophene, which is a five-membered ring containing one sulfur atom and four carbon atoms. The introduction of a trifluoromethyl group at the 4-position of the thiophene ring enhances the chemical and biological properties of TFTA, making it an attractive candidate for various research applications.

Scientific Research Applications

1. Polymer Chemistry and Solar Cell Applications

4-(Trifluoromethyl)thiophene-3-carboxylic acid derivatives, particularly trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate, are used as building blocks for conjugated polymers. These polymers exhibit altered optical and electrochemical properties due to the pronounced steric and electronic effects of the trifluoromethyl group. This modification reduces both the HOMO and the LUMO levels of the polymers, impacting their solar cell performance. The effective conjugation in polymers with aryl repeating units can be disrupted due to the significant twist of the conjugated main-chains from planarity caused by the steric hindrance of the large trifluoromethyl group. However, using an alkynyl linker can relieve this steric hindrance, making these materials promising for solar cell applications (Deng et al., 2013).

2. Organic Synthesis and Functionalization

The compound has been utilized in various organic synthesis processes. For example, a facile and efficient synthetic strategy to 3-((trifluoromethyl)thio)-4H-chromen-4-one was developed using AgSCF3 and trichloroisocyanuric acid to generate active electrophilic trifluoromethylthio species in situ. This reaction proceeds under mild conditions and is insensitive to air and moisture, demonstrating the versatility of the compound in organic synthesis (Xiang & Yang, 2014).

3. Chemical Modification and Structural Studies

3-thiophene- and 3-furancarboxylic acids, closely related to this compound, have been reported to undergo perarylation accompanied by cleavage of the C-H bonds and decarboxylation upon treatment with excess aryl bromides in the presence of a palladium catalyst. This leads to the production of tetraarylated products, a reaction significant in the modification of chemical structures and the study of chemical reactivity and bond formation (Nakano et al., 2008).

4. Medicinal Chemistry and Antimicrobial Activity

While directly excluding information related to drug use, dosage, and side effects, it's notable that thiophene-containing compounds, including derivatives of this compound, have been recognized for their interesting and versatile biological activities. Some compounds have been investigated for their anticancer, antibacterial, antiviral, and antioxidant activities, with certain thiophene derivatives showing promising potential as antibacterial and antifungal agents (Mabkhot et al., 2017).

5. Electrochemical DNA Sensor Development

Thiophene derivatives, including those derived from this compound, have been synthesized for use in hybridized electrochemical DNA sensors. These derivatives, due to their specific electrochemical characteristics, are important in the development of sensors for biological recognition and monitoring, showing potential in the field of biochemistry and medical diagnostics (Kang et al., 2004).

Mechanism of Action

Target of Action

It is known that this compound is a useful synthetic intermediate , which suggests that its targets could vary depending on the specific compounds it is used to synthesize.

Mode of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound may interact with its targets through the formation of carbon–carbon bonds.

properties

IUPAC Name |

4-(trifluoromethyl)thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2S/c7-6(8,9)4-2-12-1-3(4)5(10)11/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTOPVQRSBFSLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2413667.png)

![1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2413674.png)

![2-[1-(4-Methoxyphenyl)-2-nitroethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2413676.png)

![N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide](/img/structure/B2413677.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2413678.png)

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2413685.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2413686.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2413689.png)

![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride](/img/structure/B2413690.png)